molecular formula C13H17NO2S B6443903 (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1235703-88-4

(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6443903
CAS RN: 1235703-88-4
M. Wt: 251.35 g/mol
InChI Key: CMQPXETXXWSRKR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-MTPT, is a small organic molecule with a wide range of applications in scientific research. It has been used in many different areas of research, including pharmacology, biochemistry, and physiology. 4-MTPT is an important tool in the study of biological processes and has been used to investigate the mechanism of action of drugs and other compounds. 4-MTPT has also been used in laboratory experiments to study the properties of proteins, enzymes, and other biological molecules.

Scientific Research Applications

(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs and other compounds, as well as to investigate the structure and function of proteins, enzymes, and other biological molecules. (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been used in laboratory experiments to study the properties of proteins, enzymes, and other biological molecules. In addition, (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used to study the binding of drugs to their target molecules, as well as to investigate the pharmacological and toxicological effects of drugs.

Mechanism of Action

The mechanism of action of (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound binds to its target molecules, such as proteins and enzymes, and alters their structure and/or function. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one are not fully understood. However, it is believed that the compound binds to its target molecules, such as proteins and enzymes, and alters their structure and/or function. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions. In addition, (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to increase the activity of certain enzymes, such as cytochrome P450 and cytochrome C oxidase, and to inhibit the activity of other enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, its high solubility in aqueous solutions, and its ability to bind to its target molecules. Its limitations include its low stability in acidic and basic solutions and its tendency to form complexes with other molecules.

Future Directions

The potential future applications of (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one include its use in the development of new drugs and treatments, its use in the study of the structure and function of proteins, enzymes, and other biological molecules, and its use in the study of the binding of drugs to their target molecules. In addition, (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used to study the pharmacological and toxicological effects of drugs, as well as to investigate the mechanism of action of drugs and other compounds. Finally, (E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

(E)-1-(4-methoxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is synthesized by a two-step process. The first step involves the condensation of 4-methoxypiperidine with thiophene-2-ylprop-2-en-1-one to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The second step involves the purification of the product by column chromatography.

properties

IUPAC Name

(E)-1-(4-methoxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-16-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-17-12/h2-5,10-11H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQPXETXXWSRKR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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